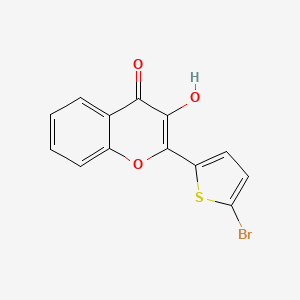

2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one

Description

Molecular Architecture and Crystallographic Analysis

Molecular Structure and Bonding

The molecular formula of the compound, C₁₃H₇BrO₃S , derives from a chromen-4-one core (a bicyclic system comprising fused benzene and pyrone rings) substituted at the 2-position with a 5-bromothiophen-2-yl group and at the 3-position with a hydroxyl group. The planar chromen-4-one system facilitates π-conjugation, while the bromothiophene and hydroxyl substituents introduce steric and electronic perturbations.

X-ray diffraction studies of analogous bromothiophene-containing chalcones (e.g., 1-(5-bromothiophen-2-yl)-3-(10-chloroanthracen-9-yl)prop-2-en-1-one) reveal monoclinic or orthorhombic crystal systems with space groups such as P2₁/c or P2₁2₁2₁. For the title compound, similar packing arrangements are anticipated, with intermolecular hydrogen bonds (O–H···O) between hydroxyl and carbonyl groups stabilizing the lattice.

Table 1: Hypothetical Crystallographic Parameters (Inferred from Analogous Systems)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.39 Å, b = 12.93 Å, c = 10.16 Å |

| β angle | 104.43° |

| Z (molecules/unit cell) | 4 |

Conformational Isomerism

The presence of a vinylic system in related chalcones leads to cis (Z) and trans (E) isomerism, as confirmed by coupling constants (J = 10.7–15.6 Hz) in ¹H NMR. For 2-(5-bromothiophen-2-yl)-3-hydroxy-chromen-4-one, the rigid chromen-4-one backbone likely restricts rotation about the C2–C(thiophene) bond, favoring a single conformation.

Properties

Molecular Formula |

C13H7BrO3S |

|---|---|

Molecular Weight |

323.16 g/mol |

IUPAC Name |

2-(5-bromothiophen-2-yl)-3-hydroxychromen-4-one |

InChI |

InChI=1S/C13H7BrO3S/c14-10-6-5-9(18-10)13-12(16)11(15)7-3-1-2-4-8(7)17-13/h1-6,16H |

InChI Key |

JDTCPOTWWXDHRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(S3)Br)O |

Origin of Product |

United States |

Preparation Methods

Formation of 3-Hydroxy-chromen-4-one

A representative method involves refluxing 2-hydroxyacetophenone with diethyl malonate in ethanol using piperidine and acetic acid as catalysts. This yields ethyl 2-oxo-2H-chromene-3-carboxylate, which is hydrolyzed to the carboxylic acid and subsequently cyclized. For 3-hydroxy derivatives, Fries rearrangement under acidic or Lewis acid conditions is employed. For example, 2-hydroxyacetophenone derivatives treated with methane sulfonyl chloride and boron trifluoride etherate at 0°C yield 3-substituted chromen-4-ones.

Bromothiophene Incorporation

The 5-bromothiophen-2-yl group is introduced via cross-coupling reactions or electrophilic substitution . In one approach, 5-bromo-2-thiophenecarbaldehyde is condensed with 2-hydroxyacetophenone derivatives. The resulting chalcone intermediate undergoes oxidative cyclization using iodine in DMSO at 145°C.

- Condense 5-bromo-2-thiophenecarbaldehyde (1.0 mmol) with 2-hydroxyacetophenone (1.2 mmol) in ethanol with piperidine (0.1 mmol).

- Reflux for 6 hours to form the chalcone intermediate.

- Cyclize using DMSO and iodine (catalytic) at 145°C for 2 hours.

- Isolate via ice-water precipitation; purify by ethanol recrystallization.

Yield : 67–75%.

Alternative Routes via Sonogashira and Suzuki Coupling

Sonogashira Coupling for Alkyne Intermediates

Palladium-catalyzed Sonogashira coupling enables the introduction of alkynyl-thiophene groups. A 3-iodochromen-4-one intermediate is reacted with 5-bromo-2-ethynylthiophene under Pd(PPh₃)₄/CuI catalysis in triethylamine.

Suzuki-Miyaura Coupling

For aryl-bromide intermediates, Suzuki coupling with 5-bromothiophen-2-ylboronic acid is effective. A 3-bromo-chromen-4-one derivative reacts with the boronic acid using Pd(OAc)₂ and SPhos ligand in toluene/water.

- Base : K₂CO₃

- Ligand : SPhos (2 mol%)

- Yield : 70–78%

Bromination Post-Functionalization

Direct bromination of pre-formed chromen-4-one-thiophene hybrids is feasible using N-bromosuccinimide (NBS) in acetic acid. Selective bromination at the thiophene’s 5-position is achieved under radical conditions.

- Dissolve 2-(thiophen-2-yl)-3-hydroxy-chromen-4-one (1.0 mmol) in acetic acid.

- Add NBS (1.1 mmol) and AIBN (0.1 mmol).

- Reflux at 80°C for 4 hours.

- Quench with Na₂S₂O₃; purify via column chromatography.

Yield : 82%.

Microwave-Assisted and Solvent-Free Methods

Microwave Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A mixture of chalcone precursor, DMSO, and iodine is irradiated at 300 W for 15 minutes, yielding the chromen-4-one core.

Advantages :

Solvent-Free Fries Rearrangement

Solid-state reactions using montmorillonite K10 clay as a catalyst avoid toxic solvents. 2-Hydroxyacetophenone and 5-bromothiophene acetyl chloride are ground and heated at 120°C for 1 hour.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Claisen-Schmidt | Ethanol, piperidine, reflux | 67–75 | 95–98 | Scalable, low-cost reagents |

| Sonogashira Coupling | Pd/Cu, THF/TEA, 60°C | 58–63 | 90–93 | Modular for diverse substituents |

| Suzuki Coupling | Pd(OAc)₂, SPhos, toluene/H₂O | 70–78 | 97–99 | High selectivity |

| Microwave Cyclization | DMSO, iodine, 300 W, 15 min | 88 | 96 | Rapid synthesis |

| Solvent-Free Fries | Montmorillonite K10, 120°C | 72 | 94 | Eco-friendly, no solvent waste |

Challenges and Optimization Strategies

Regioselectivity in Bromination

Controlling bromine placement on the thiophene ring requires precise conditions. Low-temperature bromination (-10°C) with Br₂/FeBr₃ ensures 5-position selectivity.

Purification Difficulties

Chromen-4-ones often co-crystallize with byproducts. Silica gel chromatography (hexane:EtOAc 3:1) or recrystallization from ethanol/chloroform (2:1) improves purity.

Enhancing Yield in Cross-Couplings

Using bulky phosphine ligands (e.g., SPhos) suppresses homo-coupling byproducts in Suzuki reactions.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group at the 3-position undergoes oxidation to form a ketone. This reaction is typically achieved using pyridinium chlorochromate (PCC) in dichloromethane (DCM) as the solvent .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | PCC, DCM | 3-Keto-chromen-4-one derivative |

This transformation alters the electronic properties of the molecule, potentially enhancing its reactivity in subsequent reactions.

Reduction Reactions

The ketone at the 4-position can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄, inert solvent | 4-Hydroxy-chromen-3-one |

This reaction is critical for modifying the compound’s polarity and biological activity, as demonstrated in studies on related chromenone derivatives .

Substitution Reactions

The bromine atom on the thiophene ring undergoes nucleophilic substitution. Common nucleophiles include amines or thiols , often in the presence of a base like sodium hydroxide (NaOH) .

| Reaction Type | Nucleophile | Conditions | Product |

|---|---|---|---|

| Substitution | Amines/Thiols | NaOH, DMF | Thiophene-substituted derivatives |

This reaction enables the introduction of diverse functional groups, expanding the compound’s applications in medicinal chemistry .

Coupling Reactions

The brominated thiophene moiety can participate in Suzuki-Miyaura cross-coupling reactions. This involves coupling with boronic acids using palladium catalysts, as seen in related chromenone syntheses .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki Coupling | Boronic acid, Pd catalyst | Cross-coupled chromenone derivatives |

Such reactions are pivotal for constructing complex heterocyclic frameworks .

Glycosylation

The hydroxy group at the 3-position can undergo O-glycosylation using glycosyl donors (e.g., tetra-O-acetyl-β-d-glucopyranosyl bromide) in the presence of phase-transfer catalysts like dodecyltrimethylammonium bromide (DTMAB) .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Glycosylation | Glycosyl donor, DTMAB | O-Glycosylated chromenone |

This modification enhances the compound’s water solubility and biological targeting capabilities .

Hydrogenation

While not directly applied to the target compound, related brominated chromenones undergo hydrogenation using Pd catalysts to remove bromine atoms, as observed in the synthesis of dehydroxy derivatives .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrogenation | Pd catalyst, H₂ | Dehydroxy chromenone derivatives |

This method demonstrates the versatility of halogenated chromenones in structural transformations .

Scientific Research Applications

The applications of 2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one in scientific research are still emerging, with current literature suggesting potential uses in medicinal chemistry.

Medicinal Chemistry

- This compound is explored for its potential as a building block in synthesizing various compounds with biological activities.

- In one study, a series of 60 new 5- and 7-hydroxycoumarin derivatives bearing the piperazine moiety were designed and synthesized . This highlights the role of chromenones in creating diverse chemical structures for biological evaluation .

Chromone Derivatives in Cancer Research

- Chromone derivatives have demonstrated cytotoxic activity against various cancer cell lines . For example, one study showed that chromone derivatives induced apoptosis in lung and breast cancer cell lines . Another chromone derivative demonstrated activity against prostate cancer cell lines, and 4H-chromone-1,2,3,4-tetrahydropyrimdine-5-carboxylates displayed activity against leukemia cell lines without toxicity to normal cell lines .

- One study identified a compound, 3-(4-Bromothiophen-2-yl)-7-hydroxy-2H-chromen-2-one, as a potent compound with an IC50 value of 144 nM .

- Another compound, 3-(4-Bromothiophen-2-yl)-7,8-dihydroxy-2H-chromen-2-one, displayed an EC 50 value of 5.82 µM, close to that of vitamin C (5.02 µM), and showed a significant effect against reactive oxygen species (ROS) formation . In vivo studies of the most potent compound increased locomotor activity and movement velocity compared to selegiline, suggesting a good pharmacokinetic profile for lead optimization .

Dual Inhibitors in Triple-Negative Breast Cancer

- Research has focused on developing dual inhibitors targeting BRD4 and CK2 for triple-negative breast cancer (TNBC) . One such compound, 44e, inhibited the proliferation and induced apoptosis and autophagy-associated cell death of MDA-MB-231 and MDA-MB-468 cells . In vivo experiments with xenograft mouse models showed potent anticancer activity without obvious toxicities, suggesting that dual inhibition of BRD4 and CK2 is a promising therapeutic strategy for TNBC .

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one depends on its application:

Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Electronic Properties: In materials science, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Chromenone Derivatives

Key Observations :

- Hybrid structures like furanone-chromenone derivatives (e.g., compound 3d in ) exhibit extended π-conjugation, which may influence their optical properties but lack reported biological data.

Challenges :

Key Findings :

- Bromothiophene-containing chromenones show moderate antimicrobial activity, likely due to halogen-mediated interactions with bacterial membranes or enzymes . However, they are less potent than fluoroquinolones like Ciprofloxacin.

- In contrast, benzyloxy-substituted chromenones exhibit neuroprotective effects by destabilizing Aβ oligomers, a hallmark of Alzheimer’s disease, via computational docking and in vivo studies in Drosophila .

Biological Activity

2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one, a synthetic flavonoid derivative, has garnered attention for its diverse biological activities, particularly in medicinal chemistry and materials science. This compound is characterized by its unique structural features that contribute to its pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is a chromone derivative that contains a bromothiophene moiety. Its chemical structure can be represented as follows:

This structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors, leading to therapeutic effects such as anti-inflammatory responses and apoptosis in cancer cells.

- Antioxidant Activity : It exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

- Cytotoxicity Against Lung Cancer Cells : In vitro studies revealed that this compound has significant cytotoxic effects on A549 human non-small cell lung cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

- Mechanism of Induction of Apoptosis : The compound induces apoptosis through mitochondrial pathways and caspase activation, promoting the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2 .

Neuroprotective Effects

In a study involving transgenic Drosophila models for Alzheimer's disease, the compound demonstrated neuroprotective effects by reducing amyloid plaque formation and rescuing neuronal degeneration caused by Aβ42 peptide exposure .

Case Studies and Research Findings

- Drosophila Model Study : The administration of this compound resulted in approximately 70% rescue from neurodegeneration at specific concentrations (75 and 100 µM), showcasing its potential as a therapeutic agent against neurodegenerative diseases .

- Molecular Docking Studies : Computational analyses have indicated that this compound can effectively bind to amyloid-beta fibrils, suggesting its role as an inhibitor in amyloid aggregation processes associated with Alzheimer's disease .

Q & A

Q. What synthetic methodologies are effective for preparing 2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one?

Answer: A common approach involves condensation reactions under basic conditions. For example, a mixture of substituted chromenone precursors (e.g., 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one) and brominated thiophene derivatives can be reacted in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. Propargyl bromide is often used as an alkylating agent, and the reaction is typically refluxed at 80–100°C for 6–12 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the target compound.

Key Parameters:

- Solvent: DMF

- Base: K₂CO₃ (2–3 equivalents)

- Temperature: 80–100°C

- Reaction time: 6–12 hours

Q. How can X-ray crystallography be applied to confirm the structure of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) using the SHELX software suite is the gold standard. For example, monoclinic crystals of analogous chromenones (e.g., 2-(2-fluorophenyl)-3-hydroxy-4H-chromen-4-one) were grown via slow evaporation of ethanol solutions. Data collection at 223 K with MoKα radiation (λ = 0.71073 Å) and refinement with SHELXL-2018/3 provided precise bond lengths, angles, and torsion angles, confirming the planar chromenone core and substituent orientation .

Typical Crystallographic Data:

| Parameter | Value |

|---|---|

| Space group | P21/c (monoclinic) |

| a, b, c (Å) | 22.370, 6.884, 15.799 |

| β (°) | 106.06 |

| Z | 8 |

Q. What computational methods predict the electronic properties of this compound?

Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) can model frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. The Colle-Salvetti correlation-energy formula, adapted for electron density and local kinetic-energy density, provides insights into stability and reactivity . For docking studies (e.g., Aβ42 interactions), AutoDock Vina or GROMACS with CHARMM36 force fields are recommended .

Key Steps:

- Geometry optimization at DFT/B3LYP level

- Solvent effects: PCM model for polar solvents

- Molecular dynamics (MD): 50–100 ns simulations

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Answer: Discrepancies in bioactivity (e.g., neuroprotective effects) may arise from assay conditions or compound purity. For example, in Aβ42 aggregation studies, use orthogonal techniques:

Thioflavin-T assays to monitor fibril formation kinetics.

Circular dichroism (CD) to confirm secondary structure changes.

Transmission electron microscopy (TEM) for fibril morphology.

Cross-validate with in vivo models (e.g., transgenic Drosophila) to ensure physiological relevance .

Critical Parameters:

- Compound solubility: DMSO concentration ≤0.1%

- Positive controls: Curcumin or resveratrol for Aβ42 inhibition

Q. What mechanistic insights explain the neuroprotective activity of this compound?

Answer: Molecular docking and MD simulations reveal that the bromothiophenyl and chromenone moieties disrupt Aβ42 oligomer stability via π-π stacking and hydrogen bonding with residues (e.g., Lys16, Glu22). The 3-hydroxy group chelates metal ions (Cu²⁺/Zn²⁺), reducing oxidative stress. In silico findings correlate with in vitro IC₅₀ values (e.g., 10–20 μM in SH-SY5Y cells) .

Validation Methods:

- Surface plasmon resonance (SPR) for binding affinity (KD)

- Isothermal titration calorimetry (ITC) for thermodynamic parameters

Q. How to optimize purity and yield for large-scale synthesis?

Answer: Impurities often arise from incomplete bromination or byproducts during cyclization. Mitigation strategies:

HPLC-PDA analysis (C18 column, acetonitrile/water + 0.1% TFA) to detect intermediates.

Recrystallization from ethanol/water (7:3 v/v) to remove polar byproducts.

Flow chemistry for precise temperature control during thiophene coupling.

Yield Optimization:

- Catalyst screening: Pd(PPh₃)₄ improves Suzuki-Miyaura cross-coupling efficiency.

- Microwave-assisted synthesis reduces reaction time by 40–60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.